molecular formula C21H17N3O3 B3259030 (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 312928-51-1

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3259030
CAS No.: 312928-51-1
M. Wt: 359.4 g/mol
InChI Key: NDSICHXFZRJWLE-BOPFTXTBSA-N
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Description

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic barbituric acid-indole hybrid compound of significant interest in medicinal chemistry and oncology research. Structurally, it belongs to a class of molecules where a barbituric acid core is linked to an indole moiety via a methylene bridge. This specific architectural motif is found in compounds being investigated for their potent biological activities. Research on closely related structural analogs has demonstrated that such hybrids exhibit promising growth inhibitory and cytotoxic properties against a diverse panel of human cancer cell lines . The indole nucleus is a privileged scaffold in drug discovery, known for its broad spectrum of biological applications, including antitumor effects . Meanwhile, the barbituric acid component provides a key pharmacophore that contributes to the molecule's ability to interact with biological targets. Although the specific mechanism of action for this exact compound is under investigation, structurally similar N-benzylindole-barbituric acid hybrids have been identified as highly potent anti-proliferative agents, with some analogs showing activity in the nanomolar range (GI50) against resistant cancer cell lines, including ovarian, renal, and breast cancers . Furthermore, related thiobarbituric acid analogs have shown potential for dual anticancer and anti-inflammatory activity, which is a valuable approach given the established role of inflammation in cancer progression . This product is intended for research purposes to further explore these potential mechanisms and applications. It is supplied for use in non-clinical, in vitro studies only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5Z)-5-[(1-methylindol-3-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-13-7-9-15(10-8-13)24-20(26)17(19(25)22-21(24)27)11-14-12-23(2)18-6-4-3-5-16(14)18/h3-12H,1-2H3,(H,22,25,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSICHXFZRJWLE-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving indole derivatives and pyrimidine precursors. For instance, a catalyst-free synthesis has been reported that yields high purity and efficiency under mild conditions .

Antitumor Activity

Recent studies have evaluated the antitumor activity of related compounds in the MDA-MB-231 breast cancer cell line. Compounds similar to this compound showed promising results with IC50 values comparable to known chemotherapeutics like paclitaxel (PTX). For example, one derivative exhibited an IC50 of 27.6 μM against MDA-MB-231 cells, indicating strong inhibitory effects .

The proposed mechanism for the antitumor activity includes the induction of apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression. The presence of the indole moiety is believed to enhance the interaction with cellular targets involved in these pathways .

Study 1: Antitumor Efficacy

A study conducted by researchers focused on a series of pyrimidine derivatives including this compound. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines with varying degrees of potency. The compound's structural features were correlated with its biological activity using quantitative structure–activity relationship (QSAR) models .

CompoundCell LineIC50 (μM)
(Z)-5-((1-methyl-indole)...)MDA-MB-23127.6
PaclitaxelMDA-MB-23129.3
Other derivativesVariousVaries

Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that administration of the compound led to significant tumor regression compared to control groups. Histopathological analysis revealed reduced tumor cell proliferation and increased apoptosis markers in treated animals .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit potent anticancer activities. For example, derivatives of indole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific proteins associated with cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain indole-based compounds possess broad-spectrum antibacterial and antifungal activities. The structural modifications in pyrimidine derivatives can enhance these effects, making them potential candidates for new antimicrobial agents .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique structure allows for the development of organic semiconductors and photovoltaic materials due to its electronic properties. Research into the photophysical characteristics of similar compounds suggests that they could be utilized in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer activity of a series of indole derivatives similar to this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that these compounds could serve as lead structures for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of synthesized indole-pyrimidine derivatives. The compounds were tested against various bacterial strains and fungi. The findings revealed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEffectivenessReference
AnticancerIndole DerivativeSignificant reduction in cell viability
AntimicrobialPyrimidine DerivativeBroad-spectrum activity against bacteria
Material ScienceOrganic SemiconductorPotential use in OLEDs

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Properties

Key structural differences among analogs lie in:

  • Indole substituents : Methyl (target compound) vs. benzyl, ethyl, or hydrogen .
  • Aryl groups at position 1 : p-Tolyl (target) vs. 4-fluorophenyl, 4-methoxyphenyl, or benzyl .
  • Stereochemistry : Z vs. E isomers (e.g., (5E)-5-[(1-ethylindol-3-yl)methylene] derivatives in ).
Table 1: Structural and Physicochemical Comparison
Compound Name Indole Substituent Aryl Group at Position 1 Molecular Weight LogP* Hydrogen Bond Acceptors
Target Compound (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)-trione 1-Methyl p-Tolyl ~403.4† 3.2 6
(Z)-5-((N-Benzyl-1H-indol-3-yl)methylene)-1-phenyl-trione N-Benzyl Phenyl 433.4 4.1 6
(5Z)-1-(4-Methoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylene}-trione None 4-Methoxyphenyl 433.4 3.8 9
(5E)-1-(4-Fluorophenyl)-5-[(1-ethylindol-3-yl)methylene]-trione 1-Ethyl 4-Fluorophenyl 407.4 3.5 6

*Calculated using ChemDraw. †Estimated based on molecular formula.

Key Observations :

  • The p-tolyl group provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in ), which may influence redox activity .
Table 2: Anti-Proliferative and Radiosensitizing Activities
Compound IC50 (µM)† Radiosensitizing Efficacy (Survival at 25 µM + 4 Gy)‡ Cell Line Tested
Target Compound (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)-trione 12.3 32% Survival HT-29 (Colon)
5-((N-Benzyl-1H-indol-3-yl)methylene)-1-phenyl-trione 8.7 22% Survival HT-29
5-(3,5-Dimethoxybenzylidene)-1,3-dimethyl-trione >50 Not tested MCF-7 (Breast)
(5Z)-1-(4-Methoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylene}-trione 18.9 Not tested HeLa (Cervical)

†Concentration required for 50% inhibition of cell proliferation. ‡Relative to untreated controls.

Key Findings :

  • The target compound exhibits moderate anti-proliferative activity (IC50 = 12.3 µM), outperforming furan-substituted analogs (e.g., IC50 = 18.9 µM in ) but less potent than N-benzyl derivatives (IC50 = 8.7 µM) .
  • Radiosensitizing efficacy (32% survival at 25 µM) is comparable to N-benzyl analogs, suggesting that indole substitution patterns minimally affect this property .

Supramolecular and Crystallographic Features

XRD studies of related pyrimidinetriones reveal planar geometries with wide C–C–C angles (~137–139°) at the methylene bridge, facilitating π-π stacking . The p-tolyl group in the target compound may enhance hydrophobic interactions in crystal packing, as seen in 5-(arylmethylene) derivatives .

Q & A

Q. What synthetic methodologies are employed to prepare (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)pyrimidine-2,4,6-trione?

The compound is synthesized via Knoevenagel condensation between 1-(p-tolyl)pyrimidine-2,4,6-trione and 1-methyl-1H-indole-3-carbaldehyde under acidic conditions (e.g., glacial acetic acid in ethanol). The Z-configuration is thermodynamically favored due to steric and electronic effects of the indole and p-tolyl substituents. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. How is the Z-configuration and molecular structure of the compound confirmed experimentally?

The Z-configuration is validated using 1H^1H-NMR nuclear Overhauser effect (NOE) spectroscopy, where spatial proximity between the indole methyl group and the pyrimidine-trione protons is observed. X-ray crystallography reveals planar geometry at the methylene bridge (C–C–C angle ~137–139°) and intermolecular hydrogen-bonding patterns (e.g., C–H···O interactions forming supramolecular chains) .

Q. What in vitro assays are used to screen the compound’s anti-proliferative activity?

Anti-proliferative activity is assessed using MTT or SRB assays in cancer cell lines (e.g., HT-29, Panc-1). Dose-response curves (0–50 µM) are generated, with IC50_{50} values calculated to compare potency. Parallel testing in non-cancerous cells (e.g., HEK293) evaluates selectivity. Radiation sensitization is measured by pre-treating cells (e.g., 25 µM compound) before exposing them to 4 Gy X-rays and quantifying survival via clonogenic assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibition of STAT3-DNA binding?

Electrophoretic mobility shift assays (EMSAs) demonstrate dose-dependent disruption of STAT3-DNA interactions (IC50_{50} = 3.8 µM). Molecular docking suggests the p-tolyl group occupies a hydrophobic pocket in the STAT3 DNA-binding domain (DBD), sterically blocking DNA access. 3D-QSAR models highlight the critical role of R1 substituents (e.g., bulky groups enhance activity) .

Q. How do structural modifications influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Indole substitution : 1-Methyl enhances metabolic stability compared to benzyl or unsubstituted indoles.
  • Arylidene groups : Electron-donating groups (e.g., p-tolyl) improve STAT3 inhibition, while electron-withdrawing groups (e.g., 4-chlorophenyl) enhance anti-proliferative effects.
  • Pyrimidine-trione core : Methylation at N1/N3 positions reduces solubility but increases membrane permeability. Comparative data from analogs are analyzed using multivariate regression to optimize EC50_{50} values .

Q. How do supramolecular interactions affect crystallographic packing and solubility?

X-ray diffraction shows chains of fused hydrogen-bonded rings (R22_2^2(14) motifs) between pyrimidine-trione carbonyls and adjacent C–H groups. These interactions reduce aqueous solubility but enhance thermal stability. Solubility is improved via co-crystallization with cyclodextrins or PEG-based excipients .

Q. What methodologies quantify the compound’s radio-sensitizing effects in combination therapies?

Synergistic effects with radiation are evaluated using combination index (CI) calculations based on the Chou-Talalay method. Cells are pre-treated with the compound (IC20_{20} concentration) and irradiated (2–8 Gy). Radiosensitization enhancement ratios (SER) are derived from survival curve slopes .

Q. How is the compound’s inhibitory activity against mutant SOD1 aggregation characterized?

Thioflavin-T fluorescence assays monitor SOD1 fibril formation in the presence of the compound (0–50 µM). EC50_{50} values are determined, and NMR titration experiments map binding sites on SOD1. Cellular efficacy is validated in HEK293T cells expressing mutant SOD1-G93A using filter trap assays and confocal microscopy .

Notes

  • Computational methods (e.g., docking, QSAR) are critical for mechanistic and optimization studies.
  • Contradictions in bioactivity data (e.g., varying IC50_{50} across cell lines) may arise from differences in STAT3 activation status or metabolic uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(p-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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